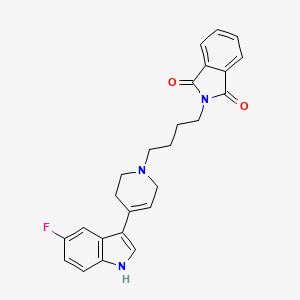
Septacidin
Vue d'ensemble
Description
Septacidin is an adenine nucleoside antibiotic known for its antifungal and antitumor activities. It is produced by certain species of the genus Streptomyces, specifically Streptomyces fimbriatus. The compound is characterized by its unique structure, which includes a 4-aminoheptosyl-b-N-glycoside core. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of fungal infections and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Septacidin is synthesized through a series of complex biochemical reactions. The biosynthesis involves the incorporation of a 4-aminoheptose sugar, which is derived from the pentose phosphate pathway. The synthesis also includes the formation of an N-glycosidic bond with adenine and the attachment of various acyl groups.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fimbriatus. The biosynthetic gene cluster responsible for this compound production is often manipulated to enhance yield. For instance, placing the biosynthetic gene cluster under the control of a strong promoter can significantly increase this compound production .
Analyse Des Réactions Chimiques
Types of Reactions: Septacidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Septacidin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study nucleoside antibiotics and their biosynthesis.
Biology: It serves as a tool to investigate the mechanisms of antifungal and antitumor activities.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including the treatment of fungal infections and cancer.
Industry: The compound is used in the development of new antibiotics and antifungal agents
Mécanisme D'action
Septacidin exerts its effects by inhibiting protein synthesis in target cells. It binds to the ribosomal RNA, interfering with the translation process. This inhibition leads to the disruption of essential cellular functions, ultimately causing cell death. The compound’s ability to induce immunogenic cell death makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Spicamycin: Another adenine nucleoside antibiotic with a similar structure but different stereochemistry.
Anicemycin: An analogue of septacidin known for its antitumor activities.
KRN5500: A derivative of spicamycin that has entered clinical trials for cancer treatment and pain relief.
Uniqueness: this compound is unique due to its specific 4-aminoheptosyl-b-N-glycoside core and its ability to induce immunogenic cell death. This property distinguishes it from other nucleoside antibiotics and makes it particularly valuable in cancer research .
Propriétés
Numéro CAS |
87099-85-2 |
|---|---|
Formule moléculaire |
C30H51N7O7 |
Poids moléculaire |
621.8 g/mol |
Nom IUPAC |
N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide |
InChI |
InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20-,23+,25+,26+,27-,30-/m0/s1 |
Clé InChI |
YBZRLMLGUBIIDN-DUSHZQPUSA-N |
SMILES |
CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
SMILES isomérique |
CC(C)CCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Apparence |
Solid powder |
| 62362-59-8 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2'-epi-septacidin LIA-0101 LIA-0101 B septacidin spicamycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)

